Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a thieno[2,3-c]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-c]pyridine ring system. This can be achieved through a variety of methods, including the use of sulfur-containing reagents and nitrogen sources under specific reaction conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Fluorobenzamido Group: This step involves the coupling of a fluorobenzamide derivative with the thieno[2,3-c]pyridine core. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification to Form the Carboxylate Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamido group, where the fluorine atom can be replaced with other substituents using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic (hydrochloric acid, sulfuric acid) or basic (sodium hydroxide, potassium hydroxide) conditions.
Major Products Formed
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of alcohols, amines, or alkanes.
Substitution: Replacement of the fluorine atom with other functional groups.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: The compound can be used in studies to investigate its interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases. Its unique structure and functional groups may confer specific biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate depends on its specific interactions with molecular targets. These interactions can involve:
Binding to Enzymes: The compound may act as an inhibitor or activator of specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
Receptor Interactions: The compound may bind to specific receptors on the surface of cells, triggering signaling pathways that lead to various cellular responses.
DNA Interactions: The compound may intercalate into DNA or bind to specific DNA sequences, affecting gene expression and cellular function.
Comparison with Similar Compounds
Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Thieno[2,3-c]pyridine Derivatives: Compounds with similar core structures but different functional groups, such as methyl 6-acetyl-2-(3-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.
Fluorobenzamido Derivatives: Compounds with similar fluorobenzamido groups but different core structures, such as methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydroquinoline-3-carboxylate.
Carboxylate Esters: Compounds with similar carboxylate ester groups but different core structures, such as methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydroindole-3-carboxylate.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 6-acetyl-2-[(3-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c1-10(22)21-7-6-13-14(9-21)26-17(15(13)18(24)25-2)20-16(23)11-4-3-5-12(19)8-11/h3-5,8H,6-7,9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKWMTIIPRFXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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